molecular formula C20H18N4O2 B1633232 6-(2-aminophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-aminophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B1633232
M. Wt: 346.4 g/mol
InChI Key: ZZSSERPNGCHJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-aminophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

6-(2-aminophenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H18N4O2/c1-22-16-12-24(15-11-7-6-10-14(15)21)18(13-8-4-3-5-9-13)17(16)19(25)23(2)20(22)26/h3-12H,21H2,1-2H3

InChI Key

ZZSSERPNGCHJDT-UHFFFAOYSA-N

SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC=CC=C4N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC=CC=C4N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetamide compound 5 (200 mg, 0.5 mmol) was refluxed in hydrochloric acid (4 N, 10 mL) for 6 h. The reaction mixture was evaporated under vacuum, and the residue was dissolved in water and neutralized to give 6 (120 mg, 67%) as a white precipitate: mp>300° C.; 1H NMR (DMSO-d6): δ 7.32-7.26 (m, 2H), 7.23-7.15 (m, 3H), 7.00 (t, 1H, J=7.32 Hz), 6.87 (s, 1H), 6.80 (d, 1H, J=7.69), 6.70 (d, 1H, J=8.06 Hz), 6.41 (t, 1H, J=7.32 Hz), 5.00 (s, 2H), 3.29 (s, 3H), 3.16 (s, 3H); MS (ES+) (m/z): [M+1]+ calculated for C20H19N4O2, 347.39. found 347.10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
67%

Synthesis routes and methods II

Procedure details

1,2-Phenylenediamine (1.320 g, 12.2 mmol) in absolute EtOH (25 mL) was stirred in a 50 mL round bottom flask. The mixture was warmed on an oil bath until homogenous, and then 4a (2.055 g, 6.1 mmol) was added with the aid of a powder funnel and EtOH (5 mL). The solution was stirred vigorously at refluxed for 1 h, during which a white precipitate formed. The reaction was then cooled in an ice bath, filtered, and the precipitate washed with cold ethanol to yield 5a (2.0357 g, 96.5%) as a white powder. 1H NMR (600 MHz, DMSO-d6) δ 7.37-7.31 (m, 2H), 7.25-7.19 (m, 3H), 7.08-7.02 (m, 1H), 6.92 (s, 1H), 6.83 (dd, J=1.3, 7.8, 1H), 6.75 (d, J=8.1, 1H), 6.48-6.43 (m, 1H), 5.08 (s, 2H), 3.33 (s, 3H), 3.19 (s, 3H). 13C NMR (151 MHz, DMSO-d6) δ 159.07, 150.89, 144.76, 133.51, 130.42, 129.49, 129.36, 129.05, 128.64, 127.89, 127.13, 123.10, 115.65, 115.46, 105.49, 102.23, 31.50, 27.40. MS (ES+) (m/z): [M+1]+ calculated for C20H19N4O2, 347.39. found 347.05.
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.055 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
96.5%

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